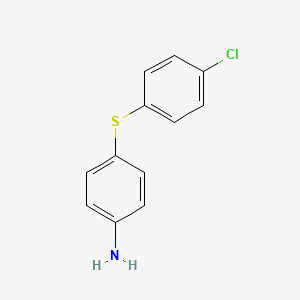

4-((4-Chlorophenyl)thio)aniline

Descripción general

Descripción

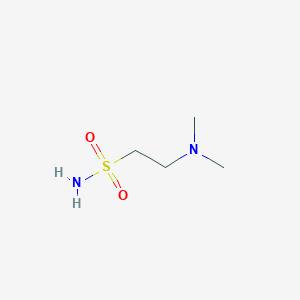

The compound "4-((4-Chlorophenyl)thio)aniline" is a derivative of aniline, which is an aromatic amine. Aniline derivatives are significant in various chemical reactions and have applications in the synthesis of pharmaceuticals, dyes, and polymers. The presence of a chlorophenyl group and a thioether linkage in "4-((4-Chlorophenyl)thio)aniline" suggests that it may exhibit unique chemical properties and reactivity patterns that could be leveraged in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to "4-((4-Chlorophenyl)thio)aniline" involves reactions that can introduce the chlorophenyl moiety and the thioether linkage. For instance, the synthesis of 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one was achieved by reacting 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate . This method could potentially be adapted to synthesize "4-((4-Chlorophenyl)thio)aniline" by choosing appropriate starting materials and reaction conditions that would introduce the thioether linkage to the aniline nitrogen.

Molecular Structure Analysis

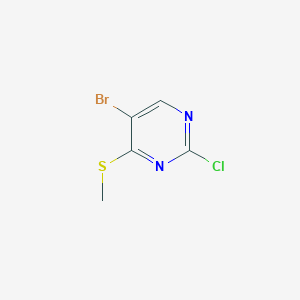

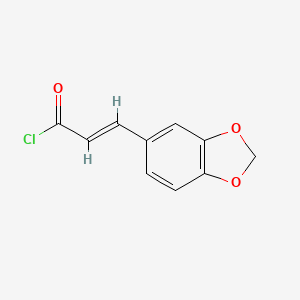

The molecular structure of "4-((4-Chlorophenyl)thio)aniline" would be characterized by the presence of a sulfur atom bridging the aniline nitrogen and the chlorophenyl group. This thioether linkage would influence the electronic properties of the molecule, potentially affecting its reactivity. The chlorophenyl group is an electron-withdrawing group that could impact the electron density on the aniline nitrogen, which may be relevant in reactions where the nitrogen acts as a nucleophile.

Chemical Reactions Analysis

Aniline derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The presence of the electron-withdrawing chlorophenyl group in "4-((4-Chlorophenyl)thio)aniline" could make the aniline nitrogen less nucleophilic, potentially affecting its reactivity in nucleophilic substitution reactions. Additionally, the sulfur atom could participate in reactions, such as the formation of sulfoxides or sulfones, under oxidizing conditions.

Physical and Chemical Properties Analysis

The physical properties of "4-((4-Chlorophenyl)thio)aniline" would likely include a higher boiling point and melting point compared to aniline due to the increased molecular weight and the presence of the chlorophenyl group. The compound's solubility in organic solvents could be influenced by the polarity introduced by the chlorophenyl and thioether groups. Chemical properties would include its basicity, which could be lower than that of aniline due to the electron-withdrawing effect of the chlorophenyl group, and its potential to undergo redox reactions involving the sulfur atom.

Aplicaciones Científicas De Investigación

-

General Uses

- Scientific Field : Chemistry, Pharmaceuticals, and Agriculture

- Summary of Application : 4-((4-Chlorophenyl)thio)aniline is used as an intermediate in the synthesis of a number of pharmaceuticals, herbicides, insecticides (e.g., monuron, diubenzuron), pigments, azo dyes, and cosmetic products .

- Results/Outcomes : The outcomes would also depend on the specific product being synthesized. In general, this compound is a useful building block in the synthesis of various products in the fields of pharmaceuticals, agriculture, and cosmetics .

-

Electrochemical Study

- Scientific Field : Electrochemistry

- Summary of Application : A study investigated the electrochemical oxidation of 4-chloroaniline, a model compound, in a water/acetonitrile mixture .

- Methods of Application/Experimental Procedures : The study used cyclic voltammetry and differential pulse voltammetry to investigate the oxidation process .

- Results/Outcomes : It was established that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .

Safety And Hazards

The safety information available indicates that 4-((4-Chlorophenyl)thio)aniline may be harmful if swallowed and may cause skin, eye, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The future directions for research on 4-((4-Chlorophenyl)thio)aniline and similar compounds could involve further exploration of their biological activities. For instance, thiophene-based analogs have been studied for their potential as biologically active compounds . These compounds could be further investigated for their antimicrobial, anticancer, and other pharmacological properties .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTZWUZZYSGZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485532 | |

| Record name | 4-Amino-4'-chloro diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorophenyl)thio)aniline | |

CAS RN |

32631-29-1 | |

| Record name | 4-Amino-4'-chloro diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.